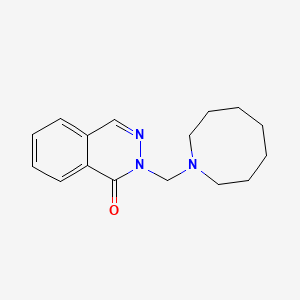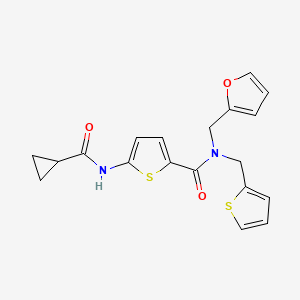![molecular formula C20H19ClN2O B7462926 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPHP or 4'-Methyl-α-pyrrolidinohexiophenone hydrochloride. It belongs to the class of pyrrolidinophenone derivatives and has a molecular formula of C20H25NO.HCl.
作用机制
The exact mechanism of action of 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the psychostimulant effects of MPHP.
Biochemical and Physiological Effects:
The use of this compound has been shown to have various biochemical and physiological effects. It has been found to increase locomotor activity, induce hyperthermia, and cause an increase in heart rate and blood pressure. MPHP has also been shown to have anxiogenic effects, which can lead to increased anxiety and stress levels in users.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride in lab experiments is its ability to induce psychostimulant effects similar to those of other commonly abused drugs, such as cocaine and amphetamines. This makes it a valuable tool for studying the mechanisms of addiction and substance abuse. However, the use of MPHP in lab experiments is also associated with certain limitations, such as the potential for abuse and addiction, and the lack of information regarding its long-term effects on human health.
未来方向
There are several future directions for research on 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride. One area of interest is the development of new therapeutic agents for the treatment of addiction and related disorders. MPHP has been shown to have potential as a treatment for cocaine addiction, and further research in this area could lead to the development of new drugs with similar properties. Another area of interest is the investigation of the long-term effects of MPHP on human health, as well as its potential for abuse and addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as forensic toxicology and drug testing.
合成方法
The synthesis of 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride can be achieved through various methods. One of the commonly used methods involves the reaction of 4-methyl-2-nitrobenzaldehyde with 4-methylquinoline in the presence of ammonium acetate, followed by reduction with sodium borohydride. The resulting product is then reacted with 1-bromo-2-phenyl-1-pentanone to yield 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one. The hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
科学研究应用
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to exhibit psychostimulant properties and is often used as a research chemical in studies related to drug addiction, substance abuse, and related disorders. MPHP has also been investigated for its potential use in forensic toxicology and drug testing.
属性
IUPAC Name |
1-[4-(4-methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O.ClH/c1-14-13-19(21-18-6-3-2-5-17(14)18)15-8-10-16(11-9-15)22-12-4-7-20(22)23;/h2-3,5-6,8-11,13H,4,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMVGKKGCQSAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=C(C=C3)N4CCCC4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)
![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)